An In-depth Technical Guide to 4-Cyano-3-methylbenzoyl chloride (CAS: 1160759-52-3)
An In-depth Technical Guide to 4-Cyano-3-methylbenzoyl chloride (CAS: 1160759-52-3)
Abstract
4-Cyano-3-methylbenzoyl chloride (CAS Number: 1160759-52-3) is a substituted aromatic acyl chloride of significant interest in the fields of medicinal chemistry and advanced materials science.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a versatile nitrile group, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic pathway, insights into its applications, and critical safety protocols. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in leveraging this compound's full potential.
Part 1: Core Physicochemical Properties and Characterization
4-Cyano-3-methylbenzoyl chloride is a derivative of benzoyl chloride with a cyano and a methyl group substituted on the phenyl ring. These substitutions critically influence the molecule's reactivity and solubility, making it a unique building block.
Key Properties Summary
A summary of the essential physicochemical data for 4-Cyano-3-methylbenzoyl chloride is presented below.[1][2]
| Property | Value | Source |
| CAS Number | 1160759-52-3 | PubChem[1] |
| Molecular Formula | C₉H₆ClNO | PubChem[1] |
| Molecular Weight | 179.60 g/mol | PubChem[1] |
| IUPAC Name | 4-cyano-3-methylbenzoyl chloride | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)Cl)C#N | PubChem[1] |
| Physical State | Solid (predicted) | - |
| Moisture Sensitivity | High (Reacts with water) | Analogous Compounds[3][4] |
Rationale for Characterization
Due to its high reactivity, particularly its susceptibility to hydrolysis, all characterization must be performed under anhydrous conditions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct aromatic protons with splitting patterns dictated by their positions relative to the three different substituents. The methyl group protons would appear as a singlet in the aliphatic region. ¹³C NMR would confirm the presence of the carbonyl carbon of the acyl chloride, the nitrile carbon, and the distinct aromatic and methyl carbons.
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Infrared (IR) Spectroscopy : The IR spectrum is a crucial tool for confirming the compound's identity. Key expected stretches include a strong absorption for the C=O of the acyl chloride (typically ~1770-1810 cm⁻¹), a sharp, medium intensity peak for the C≡N of the nitrile group (~2220-2240 cm⁻¹), and C-H stretches for the aromatic ring and methyl group.
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Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-Cyano-3-methylbenzoyl chloride is most efficiently achieved from its corresponding carboxylic acid, 4-Cyano-3-methylbenzoic acid (CAS: 73831-13-7).[2] The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.
Proposed Synthetic Pathway
The logical and field-proven method for this conversion involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.
Caption: A workflow for the synthesis of 4-Cyano-3-methylbenzoyl chloride.
Causality in Experimental Design
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Choice of Reagent : Thionyl chloride is selected because it reacts readily with the carboxylic acid. The reaction is driven to completion by the irreversible formation of gaseous sulfur dioxide and hydrogen chloride, which can be easily removed from the reaction mixture.
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Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and accelerates the reaction.
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Anhydrous Conditions : The paramount requirement is the strict exclusion of water. Benzoyl chlorides are highly reactive towards water, hydrolyzing back to the parent carboxylic acid.[3][5] This necessitates the use of oven-dried glassware and anhydrous solvents.
Experimental Protocol: Synthesis
This protocol is based on well-established procedures for the synthesis of benzoyl chlorides.[4]
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Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).
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Charging the Flask : To the flask, add 4-Cyano-3-methylbenzoic acid (1.0 eq).
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Addition of Reagent : Add an excess of thionyl chloride (SOCl₂, ~2-3 eq), either neat or in an anhydrous solvent like toluene.
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Catalysis : Add a few drops of anhydrous N,N-dimethylformamide (DMF) to the mixture.
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Reaction : Heat the mixture to reflux (typically around 80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
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Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure.
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Purification : The crude 4-Cyano-3-methylbenzoyl chloride can be purified by vacuum distillation or recrystallization from an anhydrous non-protic solvent (e.g., hexanes).
Part 3: Applications in Drug Development and Materials Science
The utility of 4-Cyano-3-methylbenzoyl chloride stems from its two distinct reactive sites. The acyl chloride is a powerful electrophile for acylation reactions, while the nitrile group can be transformed into various other functional groups (e.g., amines, tetrazoles, carboxylic acids) or used as a polar directing group.
Role as a Key Synthetic Intermediate
This compound is not typically an end-product but rather a crucial building block. Its analogs, like 3-cyanobenzoyl chloride and 4-cyanobenzoyl chloride, are widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[6][7][8] The specific substitution pattern of 4-cyano and 3-methyl is designed to fit into the active sites of biological targets or to impart specific electronic and steric properties to a larger molecule.
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In Medicinal Chemistry : The benzoyl moiety is a common scaffold in drug molecules. The acyl chloride function allows for the facile formation of amide or ester bonds, linking this scaffold to other parts of a drug candidate.[6] The cyano group can act as a hydrogen bond acceptor or be a precursor to a bioisosteric group like a tetrazole ring, which is common in angiotensin II receptor blockers.
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In Materials Science : Analogs have been used to create liquid crystalline compounds.[4][8] The rigid, polar structure of the cyanobenzoyl unit is conducive to forming organized mesophases.
Caption: Role as a versatile synthetic building block.
Part 4: Safety, Handling, and Storage (E-E-A-T)
Trustworthiness through Self-Validating Systems: The protocols described herein are grounded in established safety practices for handling highly reactive acyl chlorides. Adherence to these measures is non-negotiable for ensuring operator safety and experimental integrity.
Hazard Assessment
Based on data from analogous compounds like 4-cyanobenzoyl chloride, 4-Cyano-3-methylbenzoyl chloride is expected to be a corrosive substance that causes severe skin burns and eye damage.[8][9]
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Primary Hazards :
Personal Protective Equipment (PPE)
A self-validating safety system begins with appropriate PPE. Before handling, ensure the following are worn:
-
Eye/Face Protection : Chemical safety goggles and a full-face shield.
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Hand Protection : Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes. An apron may be used for added protection.
-
Respiratory Protection : All handling must occur in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a respirator with an appropriate acid gas cartridge is required.
Handling and Storage Protocols
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Handling :
-
Always handle inside a chemical fume hood with the sash at the lowest practical height.
-
Use only dry, inert gas-flushed glassware.
-
Dispense the solid compound in an inert atmosphere (glove box or glove bag) if possible.
-
Have an appropriate spill kit and neutralizing agent (e.g., sodium bicarbonate) readily available.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.
-
The container should be stored under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
-
Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[11]
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First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
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Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
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Benzoyl chloride. Wikipedia. [Link]
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4-Cyano-3-methylbenzoyl chloride. PubChem, NIH. [Link]
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4-Cyanobenzoyl chloride. PubChem, NIH. [Link]
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4-Cyanobenzoyl chloride. ChemBK. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
4-Cyano-3-methylbenzoic acid. PubChem, NIH. [Link]
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